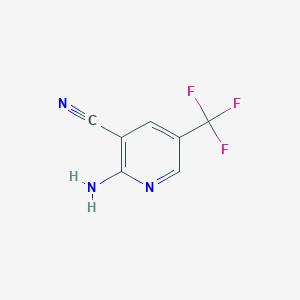

2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile

Descripción general

Descripción

2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile is an organic compound with the molecular formula C7H4F3N3. It is a derivative of pyridine, characterized by the presence of an amino group at the second position, a trifluoromethyl group at the fifth position, and a carbonitrile group at the third position. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Synthetic Routes and Reaction Conditions:

Reaction of 5-(trifluoromethyl)pyridine with ammonia: This method involves the reaction of 5-(trifluoromethyl)pyridine with ammonia to produce 2-amino-5-(trifluoromethyl)pyridine.

Reaction of 2-amino-5-(trifluoromethyl)pyridine hydrochloride with sodium carbonate: In this method, 2-amino-5-(trifluoromethyl)pyridine hydrochloride is reacted with sodium carbonate to produce the free base, which is then reacted with cyanogen bromide to form this compound.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Oxidation Products: Oxidized derivatives such as nitro, hydroxyl, or carbonyl compounds can be formed.

Aplicaciones Científicas De Investigación

Agrochemical Applications

Pesticide Development

2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile serves as an important intermediate in the synthesis of various agrochemicals, particularly pesticides. Its trifluoromethyl group enhances biological activity, making it effective against a range of agricultural pests.

Case Study: Insecticidal Activity

Research indicates that derivatives of trifluoromethylpyridines exhibit significant insecticidal properties. For instance, a study showed that compounds derived from 2-amino-5-(trifluoromethyl)pyridine demonstrated high efficacy against common agricultural pests such as Sphaerotheca fuliginea and Rhizoctonia solani, achieving control rates up to 100% at concentrations of 100 ppm .

Pharmaceutical Applications

Medicinal Chemistry

The compound is also explored for its potential in medicinal chemistry. Its structure allows for modifications that can lead to the development of new drugs targeting various diseases.

Case Study: Synthesis of Bioactive Compounds

A notable application involves using this compound as a precursor for synthesizing imidazopyridine derivatives, which have shown promise as anti-cancer agents. The synthesis process typically involves reacting this compound with other reagents to yield bioactive molecules .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including:

- Direct Halogenation : Reacting pyridine derivatives with halogenating agents.

- Ammonolysis : Treating halogenated trifluoromethylpyridines with ammonia under controlled conditions .

Table 1: Synthesis Methods and Yields

| Synthesis Method | Reaction Conditions | Yield (%) |

|---|---|---|

| Halogenation | Pyridine + Br2 or Cl2 | 65% |

| Ammonolysis | Halogenated pyridine + NH3 (100°C) | 75% |

| Cyclo-condensation | Trifluoromethyl building block + catalyst | 80% |

Mecanismo De Acción

The mechanism of action of 2-amino-5-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino and carbonitrile groups can form hydrogen bonds and other interactions with target molecules, modulating their activity and leading to various biological effects .

Comparación Con Compuestos Similares

2-Amino-3-chloro-5-(trifluoromethyl)pyridine: This compound has a similar structure but with a chlorine atom at the third position instead of a carbonitrile group.

5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile: This compound has the amino and carbonitrile groups at different positions compared to 2-amino-5-(trifluoromethyl)pyridine-3-carbonitrile.

Uniqueness: this compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the amino and carbonitrile groups provide sites for further chemical modifications and interactions with biological targets .

Actividad Biológica

2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, including increased lipophilicity and improved binding interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cellular processes, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : 2-amino-5-(trifluoromethyl)nicotinonitrile

- Molecular Formula : CHFN

- Molecular Weight : 201.12 g/mol

This compound features a pyridine ring with an amino group at the 2-position and a trifluoromethyl group at the 5-position, which significantly influences its reactivity and biological interactions.

The biological activity of this compound primarily involves:

- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological macromolecules, enhancing binding affinity to target proteins.

- Hydrophobic Interactions : The trifluoromethyl group contributes to hydrophobic interactions, which can stabilize the binding of the compound to its targets .

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimycobacterial Activity : In studies assessing its efficacy against Mycobacterium tuberculosis, derivatives of this compound demonstrated significant antimycobacterial properties. The presence of the trifluoromethyl group was crucial for enhancing activity through improved binding interactions with target enzymes .

- Cytotoxic Effects : Case studies have shown that compounds with similar structures can induce cytotoxicity in cancer cell lines. For example, certain derivatives displayed enhanced cytotoxicity through mechanisms involving microtubule disruption and induction of apoptosis .

Case Study 1: Antimycobacterial Activity

A series of fluorinated chalcones including 2-amino-pyridine derivatives were evaluated for their antimycobacterial activity. The study revealed that compounds featuring the trifluoromethyl moiety exhibited superior binding affinity to active sites on mycobacterial enzymes, leading to enhanced inhibition compared to non-fluorinated analogs .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro assays demonstrated that derivatives of this compound could effectively induce cell death in glioblastoma multiforme (GBM) cells. The mechanism was linked to alterations in microtubule dynamics and subsequent cellular stress responses, showcasing the potential for developing new anticancer agents based on this scaffold .

Table 1: Summary of Biological Activities

Propiedades

IUPAC Name |

2-amino-5-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3/c8-7(9,10)5-1-4(2-11)6(12)13-3-5/h1,3H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMWLGKLNLHLZHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.